![molecular formula C15H24N2O2S B4879211 N-[3-(1-azepanyl)propyl]benzenesulfonamide](/img/structure/B4879211.png)
N-[3-(1-azepanyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-azepanyl)propyl]benzenesulfonamide, also known as APB, is a chemical compound that has been extensively studied for its potential therapeutic applications. APB belongs to the class of sulfonamide compounds that have been widely used in medicinal chemistry due to their diverse pharmacological activities. In
Wissenschaftliche Forschungsanwendungen
N-[3-(1-azepanyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the significant areas of research has been in the field of neuroscience, where this compound has been shown to modulate the activity of ion channels and receptors in the brain. This compound has been found to be a potent inhibitor of the GABA-A receptor, which plays a crucial role in the regulation of neuronal excitability. This compound has also been shown to inhibit the activity of the NMDA receptor, which is involved in learning and memory processes.
Wirkmechanismus
The mechanism of action of N-[3-(1-azepanyl)propyl]benzenesulfonamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of ion channels and receptors in the brain. This compound has been shown to inhibit the activity of the GABA-A receptor, which leads to a decrease in neuronal excitability. This compound has also been found to inhibit the activity of the NMDA receptor, which is involved in the regulation of learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of the GABA-A receptor and the NMDA receptor. This compound has also been shown to inhibit the activity of the L-type calcium channel, which is involved in the regulation of intracellular calcium levels. In vivo studies have demonstrated that this compound has anxiolytic and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-[3-(1-azepanyl)propyl]benzenesulfonamide in lab experiments is its well-established synthesis method. This compound is also relatively stable and can be stored for an extended period without degradation. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo. Another limitation is the lack of a clear understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[3-(1-azepanyl)propyl]benzenesulfonamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the molecular targets of this compound and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy and anxiety disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to modulate the activity of ion channels and receptors in the brain and has been found to have anxiolytic and anticonvulsant effects. Although there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new therapies for neurological disorders.
Synthesemethoden
The synthesis of N-[3-(1-azepanyl)propyl]benzenesulfonamide involves the reaction of 3-(1-azepanyl)propylamine with benzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure this compound. The yield of the synthesis method is reported to be around 70%.
Eigenschaften
IUPAC Name |
N-[3-(azepan-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c18-20(19,15-9-4-3-5-10-15)16-11-8-14-17-12-6-1-2-7-13-17/h3-5,9-10,16H,1-2,6-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATNEJTUVCYPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4879130.png)
![2,3-dimethyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4879138.png)
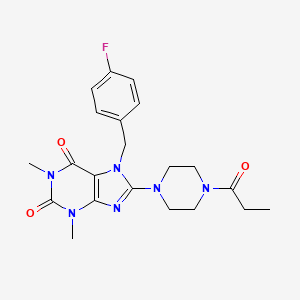
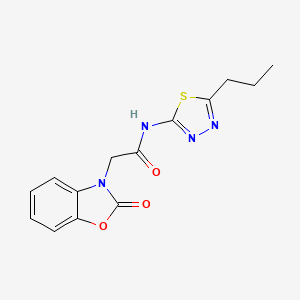
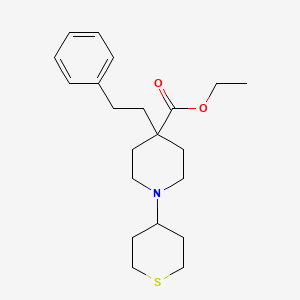
![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B4879162.png)
![diethyl 5-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4879165.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B4879166.png)

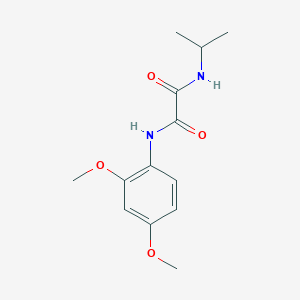

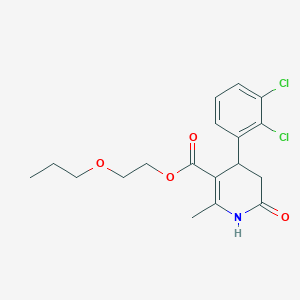
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4879208.png)
![2-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879216.png)